

# An In-depth Technical Guide to Sulfanitran: Chemical Structure, Properties, and Experimental Protocols

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Compound of Interest		
Compound Name:	Sulfanitran	
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### **Abstract**

Sulfanitran, a synthetic sulfonamide antibiotic, serves as a critical agent in veterinary medicine, primarily for the management of coccidiosis in poultry.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate further research and development. Additionally, this document elucidates its mechanism of action as a competitive inhibitor of dihydropteroate synthase and its emerging role as a modulator of the multidrug resistance protein 2 (MRP2).[2] [3] All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

## **Chemical Structure and Identification**

**Sulfanitran**, with the IUPAC name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, is characterized by a central sulfonamide core linking an acetanilide and a nitrobenzene moiety. [4]



Identifier	Value
IUPAC Name	N-[4-[(4- nitrophenyl)sulfamoyl]phenyl]acetamide[4]
CAS Number	122-16-7[4]
Molecular Formula	C14H13N3O5S[4]
Molecular Weight	335.34 g/mol [4]
SMILES	CC(=O)NC1=CC=C(C=C1)S(=O) (=O)NC2=CC=C(C=C2)INVALID-LINK[O-][4]
InChI	InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8- 14(9-5-11)23(21,22)16-12-2-6-13(7-3- 12)17(19)20/h2-9,16H,1H3,(H,15,18)[4]

# **Physicochemical Properties**

**Sulfanitran** is a yellowish-green solid with limited solubility in common solvents.[5] Its physicochemical properties are crucial for formulation development and pharmacokinetic studies.

Property	Value	Reference
Melting Point	239-240 °C (Kaufmann); 264 °C (Shepherd)	
Solubility	DMSO (Slightly), Methanol (Slightly)	[4]
pKa (Predicted)	7.42 ± 0.10	[4]
LogP (Predicted)	2.0	[3]
Appearance	Yellowish Green Solid	

# **Spectral Properties**

The structural elucidation of **Sulfanitran** is supported by various spectroscopic techniques.



- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the acetyl methyl protons, and the amine protons.
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the sulfonyl (SO<sub>2</sub>) group.[4]
- Mass Spectrometry: Mass spectral data confirms the molecular weight of Sulfanitran.[4]

# Pharmacology and Toxicology Mechanism of Action

As a sulfonamide antibiotic, **Sulfanitran**'s primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][6] By acting as a structural analog of para-aminobenzoic acid (PABA), **Sulfanitran** prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis in bacteria.[3][6]

**Sulfanitran** has also been identified as a stimulator of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[2] It has been shown to increase the affinity of MRP2 for its substrates, such as estradiol-17-β-D-glucuronide.[2]

## **Pharmacological Effects**

The primary pharmacological effect of **Sulfanitran** is its anticoccidial activity, making it effective in the treatment and prevention of coccidiosis in poultry caused by Eimeria species.[1][5]

## **Toxicological Profile**

The safety data for **Sulfanitran** indicates that it should be handled with care, avoiding dust formation and contact with skin and eyes.[4] While specific LD50 values are not readily available in the provided search results, general toxicological concerns for sulfonamides include potential allergic reactions and effects on the hematopoietic system with prolonged exposure.[7]



Toxicological Endpoint	Information	Reference
Acute Toxicity	No data available for oral, inhalation, or dermal routes.	[4]
Skin Corrosion/Irritation	No data available.	[4]
Serious Eye Damage/Irritation	No data available.	[4]
Carcinogenicity	No data available.	[4]
Reproductive Toxicity	No data available.	[4]

# **Experimental Protocols**Synthesis of Sulfanitran

A general method for the synthesis of **Sulfanitran** involves the reaction of 4-nitroaniline with pacetamidobenzenesulfonyl chloride in the presence of a base such as pyridine.[5]



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**Figure 1:** General workflow for the synthesis of **Sulfanitran**.

#### Protocol:

• To a solution of 4-nitroaniline (1 equivalent) in pyridine (1.6 mL/mmol), slowly add pacetamidobenzenesulfonyl chloride (1.1 equivalents).[5]



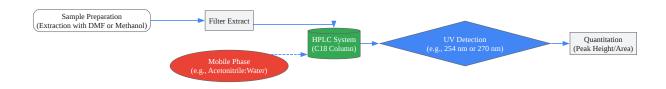
- Stir the reaction mixture at room temperature overnight.[5]
- Quench the reaction with water and extract three times with ethyl acetate.
- Combine the organic layers and wash sequentially with 0.5 N HCl (three times), water (three times), and saturated saline once.[5]
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(N-(4-nitrophenyl)aminosulfonyl)phenyl)acetamide as a solid product.[5]

### **Purification**

The crude **Sulfanitran** product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

# High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the quantitative analysis of **Sulfanitran**.



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Figure 2: General workflow for HPLC analysis of Sulfanitran.

**Example HPLC Conditions:** 



Parameter	Condition	Reference
Column	μBondapak C18 (30 cm) or Cogent RP Phenyl Hexyl™ (4.6 x 150mm, 5μm)	[8][9]
Mobile Phase	Acetonitrile:Water (45:55) or 75:25 DI Water with 0.1% Formic Acid / Acetonitrile	[8][9]
Flow Rate	1.0 mL/min	[8][9]
Detection	UV at 254 nm or 270 nm	[8][9]
Injection Volume	5 μL	[9]

## Conclusion

**Sulfanitran** remains a compound of significant interest in veterinary medicine and is gaining attention for its effects on drug transport proteins. This guide has provided a detailed technical overview of its chemical and physical properties, alongside established experimental protocols. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this multifaceted sulfonamide.

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